2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOYZLGFGTCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202873 | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-47-2 | |
| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15801 | |
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| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6PU8Z45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pfitzinger Reaction
One of the primary methods for synthesizing 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves the Pfitzinger reaction. This method utilizes isatin and cyclopentanone as starting materials.
-
- Formation of Indole Derivative : Isatin is treated with potassium hydroxide in water to form an indole derivative.
- Cyclization : The indole derivative undergoes cyclization with cyclopentanone in the presence of hydrogen chloride and copper(II) sulfate pentahydrate.
-
- Temperature: Room temperature (20°C)
- pH: 3-4
Yield : Approximately 40%.
Condensation with Benzaldehydes
Another approach involves the condensation of the synthesized cyclopenta[b]quinoline derivative with substituted benzaldehydes, leading to various carboxylic acid derivatives.
-
- The cyclopenta[b]quinoline derivative reacts with substituted benzaldehydes under acidic conditions to yield carboxylic acids.
Yield and Purity : Yields can vary based on substituents on the benzaldehyde, typically ranging from 54% to 66%.
Comparative Analysis of Synthesis Methods
The following table summarizes the key aspects of the synthesis methods discussed:
| Method | Starting Materials | Key Reagents | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Pfitzinger Reaction | Isatin, Cyclopentanone | KOH, HCl, CuSO₄·5H₂O | ~40 | Room temperature, pH 3-4 |
| Condensation with Benzaldehydes | Cyclopenta[b]quinoline derivative | Substituted benzaldehydes | 54-66 | Acidic conditions |
Research Findings
Recent studies have highlighted the versatility of the synthetic routes for producing various derivatives of this compound. Modifications in the reaction conditions and substituents lead to a range of biological activities, enhancing its potential as a therapeutic agent.
Structural Variations
The ability to modify substituents on both the indole and quinoline rings allows for a diverse library of compounds to be synthesized. For instance:
- Substituted amines can be coupled with the cyclopenta[b]quinoline framework to produce analogs with varying pharmacological properties.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or amines, acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides.
Scientific Research Applications
Biological Activities
1. Enzyme Inhibition:
- Acetylcholinesterase Inhibition: Compounds related to 2,3-dihydro-1H-cyclopenta[b]quinoline have been extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. In particular, certain derivatives have shown comparable or superior inhibition potency compared to tacrine, a known AChE inhibitor used in Alzheimer's disease treatment. For example, one derivative exhibited an IC50 value of 3.65 nM against AChE .
- Fructose-1,6-bisphosphatase Inhibition: This compound also serves as an inhibitor of fructose-1,6-bisphosphatase (F16BPase), which is relevant in gluconeogenesis and diabetes management.
2. Antioxidant Properties:
- The compound demonstrates significant antioxidant activity, capable of scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including neurodegenerative disorders.
Therapeutic Potential
1. Neuroprotective Effects:
- Due to its ability to inhibit cholinesterases, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline are being explored for their potential in treating Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling .
2. Development of Radiopharmaceuticals:
- The compound's derivatives have been investigated as potential radiopharmaceuticals for diagnostic imaging in Alzheimer's disease. Studies involving radiolabeling with technetium-99m have shown promise in biodistribution studies, indicating their potential utility as diagnostic markers .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, particularly its derivatives, involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function . By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function and slowing the progression of neurodegenerative diseases . The compound interacts with both the catalytic and peripheral sites of AChE, enhancing its inhibitory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid with structurally or functionally related compounds, highlighting key differences in synthesis, properties, and applications:
Key Insights from Comparative Analysis:
Structural Modifications and Solubility: The ethane-diyl dimer (4a) exhibits significantly lower solubility than the monomer due to increased molecular rigidity and intermolecular stacking . Chlorination (7-chloro derivative) enhances lipophilicity, improving blood-brain barrier penetration for Alzheimer’s therapeutics .
Biological Activity: Phenolic substituents (e.g., ST3ND-25) enhance binding to protein targets like STAT3 via hydrogen bonding, crucial for anticancer activity . Pyrano-fused derivatives (e.g., compound 8) show moderate antibacterial effects, likely due to membrane disruption .
Synthetic Challenges: Bis-acid derivatives (e.g., 4a) require harsh Pfitzinger conditions (KOH/ethanol, 12 h reflux), yielding ~41% due to steric hindrance . Diazepino-quinoline synthesis involves mild aqueous conditions but lower yields (30–50%) due to side reactions .
Thermal Stability: All cyclopenta[b]quinoline derivatives decompose above 240°C, limiting processing methods .
Biological Activity
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique bicyclic structure that combines a cyclopentane moiety with a quinoline framework. This structural complexity contributes to its reactivity and biological activity.
- Molecular Formula : C13H11N
- Molecular Weight : 197.24 g/mol
- CAS Number : 53970-67-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation, particularly through its interaction with the STAT3 signaling pathway, which is critical in cancer progression .
- Neuroprotective Effects : Studies suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Preliminary investigations indicate that the compound possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of STAT3 : By directly binding to the STAT3 protein, the compound can modulate cellular processes such as apoptosis and immune response .
- Acetylcholinesterase Inhibition : The compound's structure allows it to effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function .
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is thought to contribute to their anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Neuroprotective | Acts as an acetylcholinesterase inhibitor | |
| Antimicrobial | Exhibits activity against bacterial strains |
Table 2: Comparative Activity with Related Compounds
| Compound | Mechanism of Action | Activity Level |
|---|---|---|
| This compound | STAT3 inhibition | Moderate |
| 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | Acetylcholinesterase inhibition | High |
| 7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | DNA intercalation | Moderate |
Case Studies
-
Anticancer Research :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound's IC50 value was determined to be approximately 25 µM, indicating potent anticancer properties . -
Neuroprotective Effects :
In a model of Alzheimer's disease, the compound was shown to improve cognitive function in mice by enhancing cholinergic transmission through acetylcholinesterase inhibition. Behavioral tests indicated a marked improvement in memory retention compared to control groups .
Q & A
Q. What are the standard synthetic routes for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?
The compound is synthesized via cyclization of anthranilic acid with cyclopentanone in phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent coupling with alkyldiamines (e.g., ethylenediamine) in phenol with sodium iodide yields derivatives with varying chain lengths . Key parameters include molar ratios (e.g., 1:1 anthranilic acid to cyclopentanone) and reaction times (12–24 hours). Purity is ensured via recrystallization in ethanol or methanol.
Q. How is structural characterization performed for cyclopentaquinoline derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles, as demonstrated for analogous cyclopentaquinoline structures (e.g., 2-(2,4-dichlorophenyl)-9-phenyl derivatives) . Complementary techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., cyclopentane ring protons at δ 2.1–2.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights (e.g., m/z 317.3380 for C₂₀H₁₅NO₃) .
Q. What safety protocols are recommended for handling this compound in vitro?
The compound is classified as acutely toxic and a skin/eye irritant. Researchers should:
- Use fume hoods and personal protective equipment (PPE) during synthesis .
- Store at 2–8°C in inert atmospheres (e.g., argon) to prevent degradation .
- Assess cytotoxicity via MTT assays before biological studies, as acute toxicity data are often unreported .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for cyclopentaquinoline analogs?
Discrepancies in activity (e.g., antibacterial vs. cytotoxic effects) may arise from structural modifications (e.g., fluorine substitutions) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., 3-ethyltriazolopyridine-8-carboxylic acid derivatives) to isolate functional groups responsible for activity .
- Computational modeling : Use molecular docking to predict binding affinities to targets like DNA gyrase or topoisomerase IV, as seen in quinolonecarboxylic acid research .
Q. What advanced methods optimize the cyclization step in synthesis?
Yield improvements (e.g., from 64% to 86% in bis-cyclopentaquinolines) involve:
- Catalyst screening : Polyphosphoric acid (PPA) enhances lactamization in thiazepinoquinoline syntheses .
- Solvent systems : Ethanol-KOH mixtures under reflux improve cyclization efficiency for dicarboxylic acid derivatives .
- Reaction monitoring : HPLC or TLC tracks intermediate formation (e.g., 8-nitro-1,4-dihydroquinoline precursors) .
Q. How do stereochemical variations impact pharmacological profiles?
Stereochemistry (e.g., 3aR,7S configurations in trioxadiazacyclononadecinoquinoxaline analogs) influences target selectivity. Methods to assess this include:
Q. What strategies address low solubility in biological assays?
Derivatization with hydrophilic groups (e.g., carboxylates or piperazinyl moieties) enhances aqueous solubility. Examples include:
Q. How can computational tools guide the design of novel analogs?
- QSAR models : Predict logP and pKa values to balance lipophilicity and ionization .
- ADMET prediction : Software like SwissADME evaluates absorption and toxicity risks early in development .
Methodological Notes
- Contradictions in evidence : For example, POCl₃-based cyclization vs. KOH-ethanol methods —resolved by comparing reaction scalability and byproduct profiles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
